Cas no 1246529-32-7 (MPI-0479605)

MPI-0479605 structure
MPI-0479605 structure
Produktname:MPI-0479605
CAS-Nr.:1246529-32-7
MF:C22H29N7O
MW:407.511963605881
MDL:MFCD28099811
CID:2201052
PubChem ID:46909588

MPI-0479605 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • MPI-0479605
    • 9H-​Purine-​2,​6-​diamine, N6-​cyclohexyl-​N2-​[2-​methyl-​4-​(4-​morpholinyl)​phenyl]​-
    • N6-Cyclohexyl-N2-[2-methyl-4-(4-morpholinyl)phenyl]-9H-purine-2,6-diamine
    • AKOS027289040
    • MPI0479605
    • 1246529-32-7
    • BRD-K45551181-001-01-3
    • N6-CYCLOHEXYL-N2-[2-METHYL-4-(MORPHOLIN-4-YL)PHENYL]-9H-PURINE-2,6-DIAMINE
    • MPI 0479605
    • N~-6~-cyclohexyl-N~2~-[2-methyl-4-(morpholin-4-yl)phenyl]-9H-purine-2,6-diamine
    • BCP27897
    • BDBM50386816
    • DA-46740
    • NCGC00386327-02
    • SB19447
    • AC-33011
    • 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
    • OVJBNYKNHXJGSA-UHFFFAOYSA-N
    • BRD-K45551181-001-02-1
    • NCGC00386327-03
    • MFCD28099811
    • CCG-268735
    • CHEMBL2047943
    • n6-cyclohexyl-n2-(2-methyl-4-morpholino-phenyl)-9h-purine-2,6-diamine
    • US11208696, Example 1
    • BDBM532282
    • HMS3653P07
    • HMS3740O21
    • WZB52932
    • SCHEMBL2946927
    • CS-4665
    • GTPL9399
    • C22H29N7O
    • SW220076-1
    • BRD-K45551181-001-03-9
    • MPI-0479605?
    • WITJ0018D
    • AKOS026750424
    • S7488
    • HY-12660
    • N6-cyclohexyl-N2-[2-methyl-4-(morpholin-4-yl)phenyl]-7H-purine-2,6-diamine
    • EX-A1092
    • N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
    • MPI-0479605 hydrochloride
    • MDL: MFCD28099811
    • Inchi: InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
    • InChI-Schlüssel: OVJBNYKNHXJGSA-UHFFFAOYSA-N
    • Lächelt: CC(C=C(N1CCOCC1)C=C2)=C2NC3=NC4=C(N=CN4)C(NC5CCCCC5)=N3

Berechnete Eigenschaften

  • Genaue Masse: 407.24335857g/mol
  • Monoisotopenmasse: 407.24335857g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 540
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 91Ų
  • XLogP3: 4.2

Experimentelle Eigenschaften

  • Dichte: 1.318±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Insuluble (3.1E-4 g/L) (25 ºC),

MPI-0479605 Sicherheitsinformationen

MPI-0479605 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB479474-1 g
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine; .
1246529-32-7
1g
€1242.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86900-5mg
MPI-0479605
1246529-32-7 98%
5mg
¥1956.0 2022-04-27
abcr
AB479474-250 mg
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine; .
1246529-32-7
250mg
€509.00 2023-05-18
Ambeed
A519540-50mg
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
1246529-32-7 99%
50mg
$98.0 2025-02-19
Ambeed
A519540-1g
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
1246529-32-7 99%
1g
$756.0 2025-02-19
MedChemExpress
HY-12660-10mM*1 mL in DMSO
MPI-0479605
1246529-32-7 99.51%
10mM*1 mL in DMSO
¥1760 2024-05-25
Ambeed
A519540-2mg
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
1246529-32-7 99%
2mg
$16.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M872276-1mg
MPI-0479605
1246529-32-7 99%
1mg
¥996.30 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2313-10 mg
MPI0479605
1246529-32-7 99.23%
10mg
¥3260.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86900-2mg
MPI-0479605
1246529-32-7 98%
2mg
¥1206.0 2022-04-27

MPI-0479605 Verwandte Literatur

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